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Compound of Interest

Compound Name: MK-8033

Cat. No.: B7980975 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of the binding affinity and inhibitory profile of MK-8033, a potent and

specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases. MK-8033 distinguishes

itself by demonstrating preferential binding to the activated conformation of the c-Met kinase.[1]

[2][3]

Executive Summary
MK-8033 is an orally active, ATP-competitive small molecule inhibitor that has demonstrated

significant anti-tumor activity in preclinical models.[2][4] It potently inhibits both wild-type and

various oncogenic mutant forms of c-Met, as well as the Ron kinase.[1][5] A key characteristic

of MK-8033 is its higher affinity for the phosphorylated, activated state of c-Met compared to its

unphosphorylated counterpart.[1][5] Despite promising preclinical data, the clinical

development of MK-8033 was discontinued due to limited clinical activity observed in a first-in-

human Phase I trial.[2][4]

Quantitative Binding and Inhibition Data
The following tables summarize the key quantitative data regarding the binding affinity and

inhibitory activity of MK-8033 against c-Met and Ron kinases.

Table 1: In Vitro Inhibitory Activity of MK-8033
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Target Parameter Value
Cell
Line/Conditions

Wild-Type c-Met IC₅₀ 1 nM ---

Ron IC₅₀ 7 nM ---

c-Met Phosphorylation

(Y1349)
IC₅₀ 0.03 µM GTL-16 cells

GTL-16 Cell

Proliferation
IC₅₀ 0.58 µM 72-hour exposure

Data sourced from MedchemExpress.[1]

Table 2: Binding Affinity of MK-8033 for c-Met Kinase Domain

c-Met State Parameter Value

Phosphorylated K_d 3.2 nM

Unphosphorylated K_d 10.4 nM

Data sourced from Chemsrc.[5]

Table 3: Inhibitory Activity of MK-8033 Against Oncogenic c-Met Mutants

c-Met Mutant IC₅₀ ATP Concentration

Y1230C 0.6 - 1 nM 50 µM

Y1230H 0.6 - 1 nM 50 µM

Y1235D 0.6 - 1 nM 50 µM

N1100Y 2.0 nM ---

M1250T Not Specified ---

Data sourced from Chemsrc.[5]
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Signaling Pathways and Mechanism of Action
The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF),

undergoes dimerization and autophosphorylation, activating downstream signaling cascades

like the MAPK and PI3K pathways.[4] These pathways are crucial for cell proliferation,

migration, and survival.[6] Aberrant c-Met signaling is implicated in various cancers.[4] MK-
8033 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and Ron,

thereby blocking their activation and subsequent downstream signaling.[1]
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Caption: HGF/c-Met signaling pathway and inhibition by MK-8033.
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Experimental Protocols
While detailed, step-by-step protocols for the specific assays used in the development of MK-
8033 are proprietary, this section outlines the general methodologies for determining kinase

inhibition and binding affinity.

Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to measure the ability of a compound to inhibit the

enzymatic activity of a target kinase.

Reagents and Materials:

Recombinant human c-Met (or Ron) kinase domain.

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

ATP (often radiolabeled, e.g., [γ-³³P]ATP).

MK-8033 at various concentrations.

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

Kinase reaction plates (e.g., 96-well or 384-well).

Phosphocellulose filter mats or beads for capturing the phosphorylated substrate.

Scintillation counter.

Procedure:

A reaction mixture is prepared containing the kinase, substrate, and assay buffer.

MK-8033, serially diluted in DMSO, is added to the reaction wells.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).
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The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).

The phosphorylated substrate is captured on a filter, and unincorporated ATP is washed

away.

The amount of incorporated radiolabel is quantified using a scintillation counter.

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity
(General Protocol)
SPR is a label-free technique used to measure the binding kinetics (association and

dissociation rates) and affinity (K_d) of a small molecule to a protein.

Reagents and Materials:

SPR instrument (e.g., Biacore).

Sensor chip (e.g., CM5 chip).

Recombinant c-Met kinase domain (ligand).

MK-8033 (analyte).

Immobilization buffer (e.g., sodium acetate).

Running buffer (e.g., HBS-EP+).

Amine coupling kit (EDC, NHS).

Procedure:

The c-Met protein is immobilized onto the surface of the sensor chip.

A continuous flow of running buffer is passed over the chip surface to establish a stable

baseline.
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MK-8033 at various concentrations is injected over the surface, allowing for association

with the immobilized c-Met.

The running buffer is then reintroduced to monitor the dissociation of the MK-8033/c-Met

complex.

The sensor surface is regenerated to remove any remaining bound analyte.

The binding response is measured in real-time as a change in the refractive index at the

sensor surface.

The association rate (k_on), dissociation rate (k_off), and dissociation constant (K_d =

k_off / k_on) are determined by fitting the sensorgram data to a binding model.
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Caption: General experimental workflow for inhibitor characterization.
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Preclinical and Clinical Overview
In preclinical studies, MK-8033 demonstrated dose-dependent antitumor efficacy in a GTL-16

(c-Met amplified gastric cancer) xenograft model.[4][7] Oral administration of MK-8033 led to

significant inhibition of c-Met phosphorylation in tumors.[5] Furthermore, MK-8033 was shown

to radiosensitize c-Met-expressing non-small-cell lung cancer cells.[1]

A first-in-human Phase I clinical trial (NCT00559182) was conducted to evaluate the safety,

tolerability, and maximum tolerated dose (MTD) of MK-8033 in patients with advanced solid

tumors.[8][9] The study established an MTD of 750 mg twice daily.[2][4] While the drug was

generally well-tolerated, it showed limited clinical activity, with one partial response and eight

patients having stable disease.[2] Consequently, further clinical development of MK-8033 was

discontinued.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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